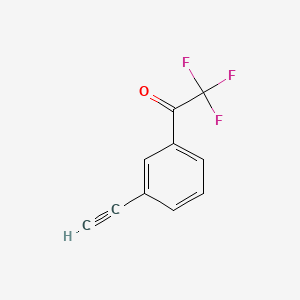![molecular formula C10H9F3O B13591707 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)
2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the introduction of the trifluoromethyl group into the phenyl ring, followed by the formation of the prop-2-en-1-ol moiety. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate alkyne under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-one.
Reduction: Formation of 2-[4-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol is largely dependent on its chemical structure. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with biological membranes and molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The overall mechanism involves modulation of molecular pathways through these interactions, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-[4-(trifluoromethyl)phenyl]ethanol
- 2-[4-(trifluoromethyl)phenyl]propan-1-ol
- 4-(trifluoromethyl)benzaldehyde
Uniqueness
2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to the presence of both the trifluoromethyl group and the prop-2-en-1-ol moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, while the prop-2-en-1-ol moiety provides a versatile functional group for further chemical modifications.
属性
分子式 |
C10H9F3O |
|---|---|
分子量 |
202.17 g/mol |
IUPAC 名称 |
2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,14H,1,6H2 |
InChI 键 |
WCQSKAAKFYSLBT-UHFFFAOYSA-N |
规范 SMILES |
C=C(CO)C1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


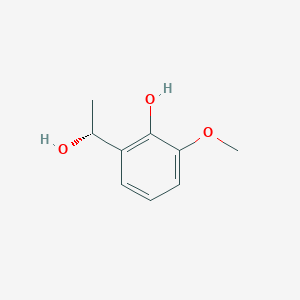
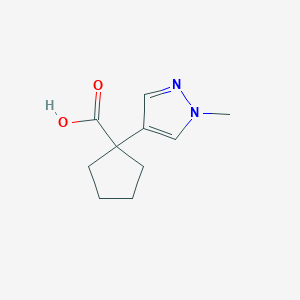
![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)
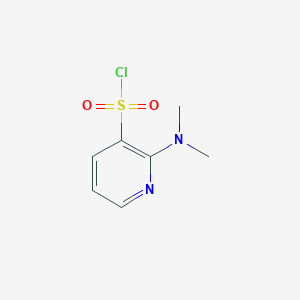
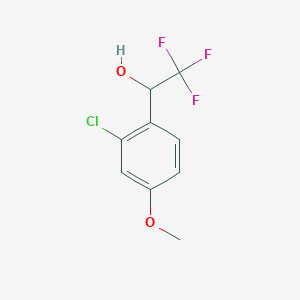
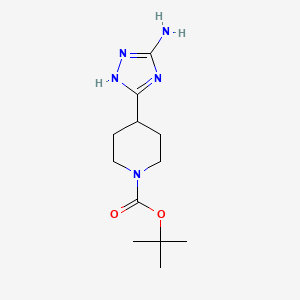
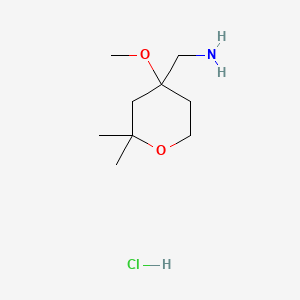
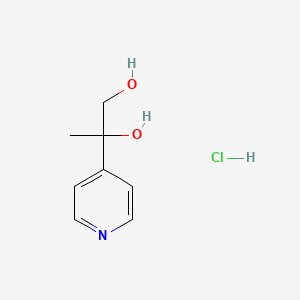
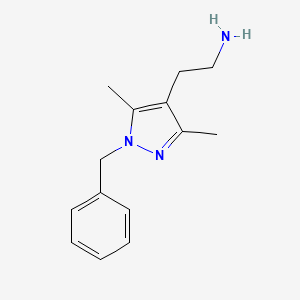
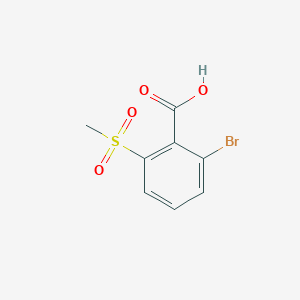
![[1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride,Mixtureofdiastereomers](/img/structure/B13591695.png)

